molecular formula C11H17NO3 B14005885 Ethyl 2-methyl-5-oxo-1-(propan-2-yl)-4,5-dihydro-1h-pyrrole-3-carboxylate CAS No. 6942-11-6

Ethyl 2-methyl-5-oxo-1-(propan-2-yl)-4,5-dihydro-1h-pyrrole-3-carboxylate

Cat. No.: B14005885
CAS No.: 6942-11-6
M. Wt: 211.26 g/mol
InChI Key: YHBXDCQDCJYOOJ-UHFFFAOYSA-N
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Description

1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester is a synthetic organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable substituted acetoacetate, the compound can be synthesized through a series of condensation and cyclization reactions, often catalyzed by acids or bases.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimized reaction conditions, including temperature, pressure, and solvent choice, are crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different functional groups.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents into the pyrrole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-3-carboxylic acids, while substitution reactions can introduce alkyl or aryl groups into the pyrrole ring.

Scientific Research Applications

1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that influence cellular processes, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives, such as:

  • Pyrrole-2-carboxylic acid
  • Pyrrole-3-carboxylic acid
  • 2,5-Dimethylpyrrole

Uniqueness

What sets 1H-Pyrrole-3-carboxylicacid, 4,5-dihydro-2-methyl-1-(1-methylethyl)-5-oxo-, ethyl ester apart is its specific substitution pattern and functional groups, which confer unique chemical and biological properties

Properties

CAS No.

6942-11-6

Molecular Formula

C11H17NO3

Molecular Weight

211.26 g/mol

IUPAC Name

ethyl 5-methyl-2-oxo-1-propan-2-yl-3H-pyrrole-4-carboxylate

InChI

InChI=1S/C11H17NO3/c1-5-15-11(14)9-6-10(13)12(7(2)3)8(9)4/h7H,5-6H2,1-4H3

InChI Key

YHBXDCQDCJYOOJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)C1)C(C)C)C

Origin of Product

United States

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